molecular formula C8H20SSi B099679 Ethanethiol, 2-(triethylsilyl)- CAS No. 18236-34-5

Ethanethiol, 2-(triethylsilyl)-

Cat. No.: B099679
CAS No.: 18236-34-5
M. Wt: 176.4 g/mol
InChI Key: XVSXBTQOJJXXGF-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(triethylsilyl)- is a sulfur-containing organosilicon compound characterized by a thiol (-SH) group and a triethylsilyl (-Si(CH₂CH₃)₃) substituent on the ethane backbone. The triethylsilyl group imparts steric bulk and hydrophobicity, distinguishing it from smaller silyl groups (e.g., trimethylsilyl) or polar substituents like methoxy or amino groups .

Properties

CAS No.

18236-34-5

Molecular Formula

C8H20SSi

Molecular Weight

176.4 g/mol

IUPAC Name

2-triethylsilylethanethiol

InChI

InChI=1S/C8H20SSi/c1-4-10(5-2,6-3)8-7-9/h9H,4-8H2,1-3H3

InChI Key

XVSXBTQOJJXXGF-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)CCS

Canonical SMILES

CC[Si](CC)(CC)CCS

Other CAS No.

18236-34-5

Synonyms

2-(Triethylsilyl)ethanethiol

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Compounds

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Features
Ethanethiol, 2-(triethylsilyl)- C₈H₂₀SSi -Si(CH₂CH₃)₃ ~174.4 (estimated) Bulky triethylsilyl group; high hydrophobicity and steric hindrance.
2-(Trimethylsilyl)ethanethiol C₅H₁₄SSi -Si(CH₃)₃ 134.313 Smaller silyl group; lower steric bulk compared to triethylsilyl .
2-(Trimethoxysilyl)ethanethiol C₅H₁₄O₃SSi -Si(OCH₃)₃ 182.33 Polar methoxy groups enhance solubility in polar solvents .
2-(Dimethylamino)ethanethiol C₄H₁₁NS -N(CH₃)₂ 105.20 Amino group increases polarity and reactivity; potential pharmaceutical use .
2-(Phenylthio)ethanethiol C₈H₁₀S₂ -S(C₆H₅) 170.29 Aromatic thioether; enhanced stability due to resonance effects .

Physicochemical Properties

Key Observations:

Hydrophobicity: The triethylsilyl group in the target compound likely results in a higher logP (octanol-water partition coefficient) compared to trimethylsilyl analogs. For example, Ethanol, 2-(trimethylsilyl)- has a logP of 1.317 , while the triethylsilyl variant would exhibit greater lipophilicity due to longer alkyl chains.

Acidity: Thiol acidity (pKa) is influenced by substituents. Electron-donating silyl groups (e.g., triethylsilyl) would decrease thiol acidity compared to electron-withdrawing groups. For instance, 2-(dimethylamino)ethanethiol may exhibit altered acidity due to the amino group’s resonance effects .

Thermal Stability :

  • Silyl groups generally enhance thermal stability. The triethylsilyl group’s bulk may reduce reactivity in nucleophilic substitutions compared to smaller substituents like trimethylsilyl .

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